molecular formula C20H17N3O B2961541 2-(3-cyano-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide CAS No. 1421453-75-9

2-(3-cyano-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No.: B2961541
CAS No.: 1421453-75-9
M. Wt: 315.376
InChI Key: ACMAFDYVHHZVSW-UHFFFAOYSA-N
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Description

2-(3-Cyano-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a synthetic indole-based compound of significant interest in medicinal chemistry and oncology research. The molecule incorporates two privileged pharmacophores: a 3-cyanoindole moiety and a 2,3-dihydro-1H-indene group, linked by an acetamide bridge. This specific architecture is designed for the exploration of novel therapeutic agents. Indole derivatives are extensively investigated for their broad-spectrum biological activities, particularly in anticancer research . Compounds bearing the 3-cyanoacetyl indole scaffold, closely related to this product, have demonstrated potent cytotoxic activity against various cancer cell lines . Furthermore, structurally similar molecules featuring the N-(2,3-dihydro-1H-inden-5-yl)acetamide group have been identified as key intermediates in patented pharmaceutical compositions, highlighting the relevance of this structural motif in drug discovery . The mechanism of action for this class of compounds often involves the inhibition of key cellular signaling pathways. For instance, related (3Z)-3-(2,3-dihydro-1H-inden-1-ylidene)-1,3-dihydro-2H-indol-2-one derivatives have been reported to function as potent kinase inhibitors, which are crucial targets in cancer and other proliferative diseases . This acetamide is supplied for Research Use Only and is intended for in vitro applications in biological screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(3-cyanoindol-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c21-11-16-12-23(19-7-2-1-6-18(16)19)13-20(24)22-17-9-8-14-4-3-5-15(14)10-17/h1-2,6-10,12H,3-5,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMAFDYVHHZVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-cyano-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide , with a CAS number of 1421453-75-9, is a synthetic derivative belonging to the indole family. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C18H16N2O, with a molecular weight of approximately 315.4 g/mol. The structure features an indole moiety substituted with a cyano group and an acetamide functional group, which are critical for its biological activity.

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a related compound demonstrated inhibition of pro-inflammatory cytokines such as IL-1β and TNFα in vivo, suggesting that the indole structure may play a crucial role in modulating inflammatory responses .

Anticancer Potential

The anticancer properties of indole derivatives have been extensively studied. Compounds with similar structural features have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cancer progression, such as the PI3K/Akt and MAPK pathways .

Case Studies

  • Inflammation Model : In a controlled study using animal models, the administration of 50 mg/kg of a compound structurally related to this compound resulted in significant reductions in edema compared to control groups. The compound exhibited an inhibition percentage comparable to established anti-inflammatory drugs like dexamethasone .
  • Cancer Cell Lines : In vitro studies on human cancer cell lines revealed that the compound inhibited cell viability significantly at concentrations ranging from 10 µM to 50 µM. Apoptotic assays indicated that the compound induced apoptosis through caspase activation and mitochondrial pathway involvement .

Data Tables

Activity Concentration (mg/kg) Inhibition (%) Reference
Anti-inflammatory (edema)5062%
Cancer cell viability1040%
5070%

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various molecular targets involved in inflammation and cancer progression. The indole ring system is known for its ability to form hydrogen bonds and π-stacking interactions with proteins, which may enhance its efficacy as a therapeutic agent.

Molecular Docking Studies

Molecular docking studies have suggested that this compound can effectively bind to key targets such as COX enzymes and various kinases involved in inflammatory pathways. The binding affinity and interaction profiles indicate potential for further development into therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Indole Modifications
  • N-(2,3-Dihydro-1H-inden-5-yl)acetamide derivatives: Compound 37 (): Replaces the 3-cyanoindole with a benzimidazole-polyamine chain. Exhibits NOD1/2-mediated cytokine (IL-8, TNF-α) modulation. N-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide (): Features an acetylated indoline ring instead of indole, altering electron distribution and steric bulk. N-[2-(5-Chloro-1H-indol-3-yl)ethyl]acetamide (): Retains a chloroindole but uses an ethyl linker, reducing rigidity compared to the direct acetamide bond .
Dihydroindenyl Modifications
  • N-(1-Methoxy-2,3-dihydro-1H-inden-5-yl)acetamide (): Methoxy substitution at the 1-position increases polarity but may reduce metabolic stability .
  • N-(2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide (): Replaces dihydroindenyl with a dioxoisoindolyl group, introducing additional hydrogen-bonding sites .

Pharmacological and Biochemical Profiles

Anticytokine Activity
  • Compound 37 (): Demonstrated IC₅₀ values of 1–5 μM for IL-8 inhibition in THP-1 cells, attributed to benzimidazole-mediated TLR/NOD pathway interactions. The target compound’s 3-cyanoindole may offer stronger π-π stacking with hydrophobic receptor pockets .
  • WH7 and Compound 533 (): Synthetic auxin agonists with pyridine/triazole acetamide substituents. While structurally distinct, they highlight the role of aromatic acetamide derivatives in signaling pathways .
Antimicrobial and Enzyme Inhibition
  • Lig1 and Lig2 (): Dihydroindenyl-containing acetamides identified as cysteine biosynthesis inhibitors (LdCysK targets).

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP* PSA* Key Substituents
Target Compound C₁₉H₁₇N₃O 303.36 3.2 65.5 Ų 3-Cyanoindole, dihydroindenyl
N-(2,3-Dihydro-1H-inden-5-yl)acetamide C₁₁H₁₃NO 175.23 1.8 29.1 Ų Unsubstituted acetamide
N-(1-Methoxy-2,3-dihydro-1H-inden-5-yl)acetamide C₁₂H₁₅NO₂ 205.25 1.5 38.3 Ų 1-Methoxy substitution
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]acetamide C₁₂H₁₃ClN₂O 248.70 2.9 52.4 Ų Chloroindole, ethyl linker

*logP and PSA values estimated using computational tools (e.g., ChemAxon).

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(3-cyano-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions between indole carbaldehyde derivatives and chloroacetamide intermediates. Key steps include oxime formation (using hydroxylamine) and nucleophilic substitution under reflux conditions. Optimization involves adjusting catalysts (e.g., acetic acid), temperature (80–100°C), and solvent polarity (e.g., ethanol or DMF). Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) improves yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

  • Methodological Answer : Use FT-IR to confirm carbonyl (C=O, ~1650 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) groups. ¹H-NMR should highlight indole NH (~10.5 ppm), aromatic protons (6.5–8.0 ppm), and dihydroindenyl CH₂ (2.8–3.2 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺), while elemental analysis validates C/H/N ratios .

Q. What are the key considerations for selecting solvents in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer : Prioritize solvents with moderate polarity (e.g., dichloromethane or ethyl acetate) to balance solubility and crystal growth. Slow evaporation at 4°C promotes single-crystal formation. For halogen-substituted analogues, methanol/water mixtures (7:3) enhance lattice stability .

Q. How can researchers validate the purity of this compound before biological testing?

  • Methodological Answer : Employ HPLC with a C18 column (acetonitrile/water gradient, 60:40 to 90:10 over 20 min) and UV detection at 254 nm. Purity >95% is required. Complementary TLC (silica gel, ethyl acetate/hexane 1:1) should show a single spot under UV .

Advanced Research Questions

Q. How does the cyano group at the 3-position of the indole ring influence bioactivity compared to halogen or methyl substituents?

  • Methodological Answer : The cyano group’s electron-withdrawing nature enhances electrophilic interactions with antioxidant enzymes like SOD or catalase. Compared to halogen-substituted analogues (e.g., 3j in ), cyano derivatives may show lower redox potential but higher metabolic stability. Use density functional theory (DFT) to map electrostatic potential surfaces and correlate with DPPH/FRAP assay results .

Q. What computational strategies predict binding affinity with biological targets such as Keap1-Nrf2 or cyclooxygenase-2?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using PDB structures (e.g., 4L7B for Keap1). Prioritize binding pockets with hydrophobic residues (e.g., Phe-577). Molecular dynamics (MD) simulations (GROMACS) over 100 ns assess stability of hydrogen bonds between the acetamide moiety and Arg-415 .

Q. How should researchers address discrepancies between in vitro antioxidant activity and in vivo efficacy?

  • Methodological Answer : Cross-validate in vitro results (FRAP/DPPH) with in vivo models (e.g., LPS-induced oxidative stress in mice). Measure plasma half-life (LC-MS/MS) and tissue distribution. If poor bioavailability is observed, consider prodrug strategies (e.g., esterification of the acetamide) or nanoformulation to enhance solubility .

Q. What experimental designs are optimal for assessing structure-activity relationships (SAR) across analogues of this compound?

  • Methodological Answer : Use a factorial design varying substituents (cyano, halogens, methoxy) at the indole 3-position and dihydroindenyl ring. Test each analogue in triplicate for antioxidant (FRAP/DPPH), anti-inflammatory (COX-2 inhibition), and cytotoxicity (MTT assay) endpoints. Apply multivariate analysis (PCA) to identify critical substituent parameters (e.g., Hammett σ) .

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